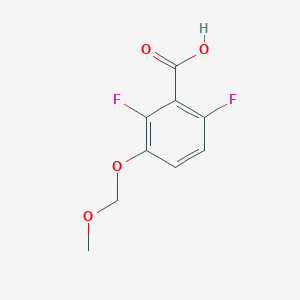

2,6-Difluoro-3-(methoxymethoxy)benzoic acid

Description

2,6-Difluoro-3-(methoxymethoxy)benzoic acid (CAS: 1190603-51-0) is a fluorinated benzoic acid derivative with the molecular formula C₉H₈F₂O₄ and a molecular weight of 218.154 g/mol . The compound features a methoxymethoxy (-OCH₂OCH₃) substituent at the 3-position of the benzene ring, flanked by fluorine atoms at the 2- and 6-positions. This structural motif is critical in pharmaceutical research, particularly in synthesizing kinase inhibitors such as Janus kinase 3 (JAK3) inhibitors, which are explored for inflammatory and autoimmune diseases .

Properties

IUPAC Name |

2,6-difluoro-3-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOFWMJEVNKHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Conversion of Aldehyde Precursors

A scalable route involves the oxidation of 2,6-difluoro-3-(methoxymethoxy)benzaldehyde using hydrogen peroxide (H₂O₂) under alkaline conditions.

Procedure :

- Dissolve 2,6-difluoro-3-(methoxymethoxy)benzaldehyde (1:6 mass ratio to KOH) in aqueous potassium hydroxide.

- Add 29.5% H₂O₂ dropwise at 70°C for 2 hours.

- Cool to 0°C, acidify with HCl (pH 2), and extract with ethyl acetate (EA).

- Recrystallize using dichloromethane (DCM) and petroleum ether (PE).

Yield : ~52% (2.6 g from 5 g aldehyde).

Direct Functionalization via Nucleophilic Substitution

This method employs 2,6-difluorobenzoic acid as the starting material:

- Protection : React with methoxymethyl chloride (MOMCl) in the presence of NaH or K₂CO₃ to introduce the methoxymethoxy (-OCH₂OCH₃) group at the 3-position.

- Workup : Purify via column chromatography (hexane:EA = 3:1).

Advantages : High regioselectivity and compatibility with large-scale production.

Carboxylation of Lithiated Intermediates

A lithiation-carboxylation strategy is described for analogous compounds:

- Treat 2,6-difluoro-3-(methoxymethoxy)bromobenzene with n-BuLi at −78°C.

- Quench with dry ice (CO₂) to introduce the carboxylic acid group.

- Acidify with HCl and extract with EA.

Yield : 60–70% (estimated from similar reactions).

Comparative Analysis of Methods

Optimization and Challenges

Reaction Monitoring

- TLC and HPLC : Used to track aldehyde oxidation progress.

- In-situ FTIR : Monitors C=O (1700 cm⁻¹) and C-F (1200 cm⁻¹) stretches during carboxylation.

Key Challenges

- Regioselectivity : Competing fluorination at undesired positions requires precise temperature control (−78°C for lithiation).

- Purification : Recrystallization with DCM/PE improves purity but reduces yield.

Industrial Scalability

The oxidative method (1.1) is preferred for large-scale production due to:

- Low-cost reagents (H₂O₂, KOH).

- Minimal chromatography requirements.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride, potassium carbonate, and methoxymethyl chloride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, hydroxyl derivatives, and other functionalized aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

DFMBA has been investigated for its potential as an inhibitor of FtsZ, a protein crucial for bacterial cell division. Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The presence of fluorine enhances the compound's biological activity by promoting non-planarity, which is beneficial for binding to target proteins like FtsZ .

Case Study: FtsZ Inhibition

A conformational analysis and molecular docking study compared DFMBA with other compounds, revealing its superior ability to inhibit FtsZ. The non-planar conformation of DFMBA allows for effective binding at the active site, disrupting bacterial cell division mechanisms. This suggests that DFMBA could serve as a lead compound for developing new antibacterial agents .

Materials Science Applications

Chemical Reactivity and Synthesis

DFMBA's unique structure allows it to undergo typical reactions associated with carboxylic acids, such as esterification and nucleophilic substitutions. The electronegative fluorine atoms contribute to its reactivity, making it a valuable intermediate in organic synthesis .

Potential in Electronic Devices

The compound's properties make it suitable for applications in electronic devices. Its ability to modulate chemical reactivity can be exploited in developing advanced materials used in electronics .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. The methoxymethoxy group can undergo hydrolysis, releasing methanol and forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituent at the 3-position, which influences electronic properties, solubility, and biological activity. Below is a detailed comparison:

2,6-Difluoro-3-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₈H₃F₅O₂

- Molecular Weight : 226.100 g/mol .

- Key Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the benzoic acid moiety compared to the methoxymethoxy group, which is electron-donating.

- Applications : Used in agrochemicals and materials science for its stability under harsh conditions.

2,6-Difluoro-3-(hexyloxy)benzoic Acid

- Molecular Formula : C₁₃H₁₆F₂O₃

- Molecular Weight : 270.26 g/mol .

- Key Differences :

- Applications : Explored in antibacterial agents targeting FtsZ, a bacterial cell division protein .

2,6-Difluoro-3-(methoxycarbonyl)benzoic Acid

- Molecular Formula : C₉H₆F₂O₄

- Molecular Weight : 228.14 g/mol .

- Key Differences: The methoxycarbonyl (-COOCH₃) group is an ester, making this compound more reactive toward hydrolysis compared to the ether-linked methoxymethoxy group. Potential use as a synthetic intermediate for prodrugs or polymer precursors.

2,6-Difluoro-3-(propylsulfonamido)benzoic Acid

- Molecular Formula: C₁₀H₁₁F₂NO₄S

- Molecular Weight : 279.26 g/mol .

- Key Differences: The sulfonamido (-NHSO₂C₃H₇) group introduces hydrogen-bonding capability, enhancing interactions with biological targets like enzymes.

- Safety : Classified with hazard statements H302 (oral toxicity) and H315/H319 (skin/eye irritation) .

Physicochemical and Toxicological Data Comparison

Notes:

- LogP : The methoxymethoxy derivative (LogP ~1.65) is less lipophilic than the hexyloxy analog (LogP ~3.50), favoring aqueous solubility.

- Toxicity : QSTR models for benzoic acids suggest that acute toxicity (LD₅₀) correlates with molecular connectivity indices (0JA, 1JA), where bulky substituents like hexyloxy may reduce toxicity compared to smaller groups .

Biological Activity

2,6-Difluoro-3-(methoxymethoxy)benzoic acid (DFMBA) is a fluorinated aromatic compound with significant biological activity, particularly in the realm of antibacterial research. Its structure, featuring two fluorine atoms and a methoxymethoxy group, enhances its chemical reactivity and biological interactions. This article explores the biological activity of DFMBA, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

- Functional Groups : Carboxylic acid, methoxymethoxy group, and fluorine substituents.

The presence of electronegative fluorine atoms contributes to its unique reactivity patterns compared to non-fluorinated analogs. The compound can undergo typical reactions associated with carboxylic acids, such as esterification and amidation.

DFMBA primarily acts as an allosteric inhibitor of the FtsZ protein, which is crucial for bacterial cell division. The interaction between DFMBA and FtsZ involves:

- Strong hydrophobic interactions with key residues (Val203, Val297, Asn263).

- Disruption of the FtsZ polymerization process, leading to impaired bacterial cell division .

Antibacterial Properties

DFMBA has shown promise as an antibacterial agent due to its ability to inhibit the FtsZ protein. This inhibition leads to:

- Disrupted cell morphology.

- Inhibition of cell division in various bacterial strains.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | FtsZ Inhibition | TBD | Potential lead compound for drug development |

| 2-Fluoro-3-methoxybenzoic acid | FtsZ Inhibition | TBD | Simpler structure; lower activity |

| Methyl 2-fluoro-3-methoxybenzoate | Non-specific | TBD | Methyl ester derivative; less acidic |

| 2,6-Difluoro-4-methoxybenzoic acid | FtsZ Inhibition | TBD | Different substitution pattern |

Case Studies

-

Study on FtsZ Inhibition :

- Researchers conducted molecular docking studies comparing DFMBA with other known inhibitors. The results indicated that DFMBA binds effectively to the allosteric site on FtsZ, demonstrating a strong potential for further development as an antibacterial agent.

- In Vivo Testing :

Future Directions

The biological activity of DFMBA opens avenues for further research into its pharmacological properties. Potential areas of investigation include:

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and reduce toxicity.

- Combination Therapies : Evaluating DFMBA in conjunction with other antibiotics to enhance antibacterial effects.

- Mechanistic Studies : Further elucidating the molecular interactions between DFMBA and various bacterial targets.

Q & A

Q. What are the optimal synthetic routes for 2,6-Difluoro-3-(methoxymethoxy)benzoic acid, and how can reaction efficiency be monitored?

Methodological Answer:

- Synthetic Routes : Begin with fluorinated benzoic acid precursors, such as 2,6-difluorobenzoic acid, and introduce the methoxymethoxy group via nucleophilic substitution. Use protecting groups (e.g., tert-butyl esters) to prevent undesired side reactions during fluorination .

- Monitoring Efficiency : Employ online analytical techniques like HPLC or in-situ FTIR to track intermediate formation. For example, FTIR can detect carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) to confirm functional group integrity .

- Optimization : Apply Design of Experiments (DoE) to balance variables (temperature, stoichiometry) and maximize yield. Use kinetic modeling frameworks (e.g., multi-objective optimal experimental design) to refine reaction parameters dynamically .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- FTIR : Identify key functional groups:

- Broad O-H stretch (~2500-3300 cm⁻¹) for carboxylic acid.

- C-F stretches (~1100-1250 cm⁻¹) and methoxymethoxy C-O-C asymmetric vibrations (~1050-1150 cm⁻¹) .

- NMR :

- ¹H NMR : Look for splitting patterns from adjacent fluorine atoms (e.g., doublets or triplets for aromatic protons). The methoxymethoxy group will show a singlet at ~3.3-3.5 ppm for the methylene protons .

- ¹⁹F NMR : Use to confirm fluorine substitution patterns (chemical shifts typically between -100 to -150 ppm for aromatic fluorines) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M-H]⁻) and fragmentation patterns.

Q. How does the methoxymethoxy group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies:

- Thermal Stability : Use TG-DTA to assess decomposition temperatures. Compare with unsubstituted benzoic acid derivatives to evaluate the methoxymethoxy group’s protective effect .

- pH Stability : Perform kinetic studies in buffered solutions (pH 1–12) using HPLC to monitor hydrolysis of the methoxymethoxy group.

- Data Analysis : Apply the Toop equation or Freeman-Carroll method to calculate activation energy (Ea) and degradation mechanisms .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Model the electronic environment of the aromatic ring to predict regioselectivity. Fluorine’s electron-withdrawing effect directs nucleophiles to the para position relative to the methoxymethoxy group .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents like DMF) to assess reaction pathways. Compare with experimental results from kinetic studies .

Q. What strategies resolve contradictions in bioactivity data across studies involving fluorinated benzoic acid derivatives?

Methodological Answer:

- Meta-Analysis Framework :

- Assay Harmonization : Normalize variables (e.g., cell lines, concentrations) across studies.

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual solvents or de-fluorinated byproducts) that may skew bioactivity results .

- Structure-Activity Modeling : Build QSAR models to correlate substituent effects (e.g., fluorine position) with biological activity .

Q. How to design multi-objective experiments for optimizing reaction parameters in synthesizing derivatives?

Methodological Answer:

- Multi-Objective Optimization : Use frameworks like Pareto optimality to balance competing goals (e.g., yield vs. purity).

- Variables : Temperature, catalyst loading, solvent polarity.

- Online Monitoring : Integrate flow reactor systems with real-time FTIR or Raman spectroscopy to adjust parameters dynamically .

- Case Study : Apply this approach to esterification reactions (e.g., with ethanol), optimizing for both conversion and selectivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data for fluorinated benzoic acid derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental data (e.g., ¹H NMR) with theoretical predictions from computational tools (e.g., ACD/Labs or ChemDraw).

- Isotopic Labeling : Use deuterated analogs (e.g., 3,5-Difluorobenzoic-d3 acid) to clarify splitting patterns and assign peaks unambiguously .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.